Curdione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13657-68-6 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3S,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/t12-,13-/m0/s1 |
InChI Key |
KDPFMRXIVDLQKX-STQMWFEESA-N |
SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Isomeric SMILES |
C[C@H]1CCC=C(CC(=O)[C@@H](CC1=O)C(C)C)C |
Canonical SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Appearance |
Powder |
melting_point |
61 - 62 °C |
physical_description |
Solid |
Synonyms |
curdione |
Origin of Product |
United States |
Natural Occurrence and Extraction Methodologies
Botanical Origins and Distribution in Curcuma Species
Curdione is a characteristic component of the essential oils derived from the rhizomes of various species belonging to the Curcuma genus (Zingiberaceae family). Its presence and concentration can vary significantly depending on the specific species, geographical origin, and cultivation conditions. mdpi.combenthamopenarchives.com The compound is a key marker in the chemical profile of several medicinally and economically important turmeric varieties. nih.gov
Key species in which this compound is prominently found include:
Curcuma aromatica : Commonly known as wild turmeric, this species often exhibits high concentrations of this compound. mdpi.comnih.gov Studies have shown considerable variation, with Japanese varieties containing 32.2–44.0% this compound in their essential oil, while samples from India have reported levels between 4.8–8.0%. mdpi.com
Curcuma wenyujin : This species is a well-documented source of this compound. nih.govwikipedia.org The compound is considered one of its main active ingredients. nih.gov
Curcuma phaeocaulis : Research confirms the presence of this compound in the rhizomes of this species, often analyzed alongside other Curcuma varieties for comparative purposes. nih.gov
Curcuma kwangsiensis : this compound has also been identified as a constituent of the rhizome of this particular Curcuma species. nih.gov
Curcuma zedoaria : Also known as zedoary or white turmeric, this species contains this compound as part of its complex essential oil composition. mdpi.comthegoodscentscompany.com
The distribution of this compound is primarily concentrated in the rhizomes, the underground stems of the plant, from which essential oils are typically extracted. benthamopenarchives.comnih.gov The variability in this compound content across and within species underscores the importance of precise botanical identification and geographical sourcing for research and quality control.
| Curcuma Species | Reported Concentration Range in Essential Oil (%) | Geographical Origin of Sample | Citation |
|---|---|---|---|
| Curcuma aromatica | 32.2–44.0% | Japan | mdpi.com |
| Curcuma aromatica | 4.8–8.0% | India | mdpi.com |
| Curcuma wenyujin | Identified as a main active ingredient | Not Specified | nih.govnih.gov |
| Curcuma phaeocaulis | Present in rhizomes | Not Specified | nih.gov |
| Curcuma kwangsiensis | Present in rhizomes | Not Specified | nih.gov |
| Curcuma zedoaria | Identified as a constituent | Not Specified | mdpi.comthegoodscentscompany.com |
Advanced Extraction Techniques from Rhizomes
The isolation of this compound from Curcuma rhizomes has evolved from traditional distillation methods to more advanced, efficient, and often environmentally benign techniques. These modern methods aim to reduce solvent consumption, shorten extraction times, and improve the yield and purity of the target compound.
MAE is a rapid extraction technique that utilizes microwave energy to heat the solvent and sample matrix, causing the plant cell walls to rupture and release their contents. researchgate.net This process significantly accelerates the extraction of thermosensitive compounds like this compound. semanticscholar.org MAE offers advantages such as reduced extraction time and lower solvent usage compared to conventional methods. researchgate.net
Research has demonstrated its effectiveness for this compound. In one study, the optimal MAE conditions for extracting this compound and other sesquiterpenes from three Curcuma species were determined to be a microwave power of 700 W for an irradiation time of 4 minutes. nih.gov Another study focusing on C. aromatica found the optimal condition to be a microwave power of 800 W for 90 seconds. semanticscholar.org
HS-SPME is a solvent-free sample preparation technique used for extracting volatile and semi-volatile compounds. mdpi.com It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. mdpi.comnih.gov Volatile analytes, such as this compound, adsorb to the fiber and are then thermally desorbed into a gas chromatograph for analysis.
This method is often coupled with an initial extraction technique like MAE for the quantitative analysis of volatile compounds in Curcuma rhizomes. nih.gov It is valued for being a simple, rapid, and solventless method. nih.gov Optimized HS-SPME conditions for this compound analysis after MAE have been reported as using a 100 µm polydimethylsiloxane (B3030410) (PDMS) fiber at an extraction temperature of 80°C for 20 minutes, with the addition of 30% NaCl to the sample to enhance analyte volatility. nih.gov
PLE, also known as accelerated solvent extraction, employs conventional solvents at elevated temperatures (313–473 K) and pressures (3.5–20 MPa). sapub.org These conditions maintain the solvent in its liquid state well above its atmospheric boiling point, which enhances extraction efficiency by increasing analyte solubility and mass transfer rates. sapub.org The high pressure forces the solvent into the plant matrix, while the high temperature decreases solvent viscosity, further improving the extraction process. sapub.org
The benefits of PLE include a significant reduction in extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. sapub.orgbohrium.com The process is conducted in a closed, oxygen-free and light-free environment, which helps to prevent the degradation of sensitive compounds. sapub.org PLE has been successfully used for the identification and quantification of sesquiterpenes, including this compound, from various Curcuma rhizomes. thegoodscentscompany.com
Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a fluid above its critical temperature and pressure as the solvent. researchgate.net Carbon dioxide (CO₂) is the most commonly used supercritical fluid because it is non-toxic, non-flammable, inexpensive, and has a relatively low critical point (304.1 K and 7.38 MPa). researchgate.netnih.gov The solvent power of supercritical CO₂ can be precisely controlled by adjusting the temperature and pressure, allowing for selective extraction of compounds. researchgate.netbohrium.com SFE is particularly suitable for lipophilic compounds and avoids the use of potentially toxic organic solvents. researchgate.net Optimal yields for compounds from C. longa have been achieved at conditions of 425 bar and 75°C. nih.gov
Supercritical Water Extraction (SWE), or subcritical water extraction, uses water at temperatures between 100°C and 374°C under sufficient pressure to maintain its liquid state. rasayanjournal.co.in Under these conditions, the polarity of water decreases significantly, making it an effective solvent for a wide range of less polar organic compounds, including sesquiterpenes. rasayanjournal.co.in
Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. hielscher.com The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting the plant cell walls and enhancing the penetration of the solvent into the matrix. hielscher.comwiserpub.com
UAE is considered a simple and effective alternative to conventional methods, often resulting in higher yields in a shorter amount of time. icrc.ac.ir As a non-thermal technique, it is particularly advantageous for the extraction of heat-sensitive compounds. hielscher.com Studies on Curcuma species have shown that UAE can significantly improve the extraction efficiency of bioactive compounds. wiserpub.comicrc.ac.ir For example, optimal conditions for extracting curcuminoids from turmeric were found to be a 70:30 ethanol-to-water ratio, a pH of 3, and an extraction time of 15 minutes. icrc.ac.ir
| Extraction Technique | Parameter | Optimized Value/Condition | Citation |
|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Power / Time | 700 W / 4 min | nih.gov |
| Power / Time (C. aromatica) | 800 W / 90 s | semanticscholar.org | |
| Headspace Solid-Phase Microextraction (HS-SPME) | Fiber Coating | 100 µm PDMS | nih.gov |
| Temperature / Time | 80°C / 20 min | nih.gov | |
| Salt Concentration | 30% NaCl | nih.gov | |
| Pressurized Liquid Extraction (PLE) | Temperature | 313–473 K | sapub.org |
| Pressure | 3.5–20 MPa | sapub.org | |
| Supercritical Fluid Extraction (SFE) with CO₂ | Temperature | 75°C | nih.gov |
| Pressure | 425 bar | nih.gov | |
| Ultrasonic Extraction (UAE) | Solvent | Ethanol (B145695)/Water (70:30) | icrc.ac.ir |
| pH | 3 | icrc.ac.ir | |
| Time | 15 min | icrc.ac.ir |
Conventional Solvent Extraction (Maceration, Soxhlet)
Conventional solvent extraction techniques, such as maceration and Soxhlet extraction, are widely employed for the initial recovery of this compound from plant materials. These methods are based on the principle of dissolving the target compounds in a solvent.
Maceration is a simple yet effective process where the plant material is soaked in a solvent for a specific duration, usually at room temperature with occasional agitation. The choice of solvent is crucial and is typically based on the polarity of the target compound. For the extraction of curcuminoids and other terpenoids like this compound from Curcuma species, ethanol is a commonly used solvent. One study on the extraction of curcuminoids from Curcuma longa utilized maceration with ethanol at room temperature for 3 hours with stirring. While this study focused on curcuminoids, the process is also effective for co-extracting other components like this compound.
Soxhlet extraction is a more exhaustive method that involves continuous extraction of the plant material with a refluxing solvent. This technique ensures a more complete extraction compared to maceration. The powdered rhizome is placed in a thimble, and a heated solvent continuously cycles through it, efficiently extracting the desired compounds. A study on Curcuma longa employed Soxhlet extraction with ethanol for 3 hours to obtain extracts. This method, while efficient, utilizes heat, which could potentially degrade thermolabile compounds, though this compound is generally stable under these conditions.
| Extraction Method | General Procedure | Common Solvents |
| Maceration | Soaking powdered plant material in a solvent at room temperature with occasional stirring for a set period. | Ethanol, Methanol (B129727) |
| Soxhlet Extraction | Continuous extraction of powdered plant material with a refluxing solvent in a specialized apparatus. | Ethanol, Hexane (B92381), Acetone |
Chromatographic and Spectroscopic Isolation Strategies
Following the initial extraction, the resulting crude extract contains a complex mixture of phytochemicals. To isolate this compound in a pure form, various chromatographic techniques are employed. These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase.
Column Chromatography Techniques
Column chromatography is a fundamental and widely used preparative technique for the purification of compounds from plant extracts. In this method, a glass column is packed with a solid adsorbent, known as the stationary phase, most commonly silica (B1680970) gel. The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column.
For the separation of sesquiterpenoids like this compound from Curcuma extracts, silica gel column chromatography is a well-established method. A typical approach involves a step-wise or gradient elution, starting with a non-polar solvent and gradually increasing the polarity of the mobile phase. For instance, a petroleum ether fraction of an ethanol extract of Curcuma longa was subjected to silica gel column chromatography. researchgate.net The column was eluted with benzene, and the polarity was gradually increased with ethyl acetate (B1210297) to yield different fractions. researchgate.net While this study did not specifically report the isolation of this compound, this methodology is highly applicable for its purification, as this compound is a sesquiterpenoid that would be present in such fractions. The fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that utilizes high pressure to force the mobile phase through a column packed with a stationary phase of very small particle size. This results in superior separation efficiency compared to traditional column chromatography, allowing for the isolation of highly pure compounds.
A specific method for the isolation of this compound from the methanol extract of Curcuma aromatica rhizomes has been reported using preparative HPLC. nih.gov Although the detailed parameters of the preparative HPLC system were not provided in this particular study, preparative HPLC for the separation of compounds from Curcuma extracts typically involves a C18 column (a non-polar stationary phase) and a mobile phase consisting of a mixture of solvents like methanol, acetonitrile (B52724), and water. For example, in the purification of curcuminoids, a recycling preparative HPLC system was used with a mobile phase of methanol and water. researchgate.net The fractions containing the purified this compound are collected as they elute from the column, and the solvent is then evaporated to yield the pure compound.
Vacuum Liquid Chromatography (VLC) and Gravity Column Chromatography (GCC)
Vacuum Liquid Chromatography (VLC) is a variation of column chromatography that is often used for the rapid fractionation of crude extracts. It is performed in a sintered glass funnel under vacuum. The column is typically packed with silica gel and is run dry between the additions of solvents of increasing polarity. This technique is particularly useful for a preliminary, coarse separation of large quantities of extract before further purification by higher resolution methods like HPLC. While specific protocols for the isolation of this compound using VLC are not extensively detailed in the available literature, its application to the separation of terpene mixtures from plant extracts is well-documented.
Biosynthetic Pathways and Biotransformation Studies
Proposed Biogenetic Routes to Curdione
The biogenesis of sesquiterpenoids like this compound typically originates from farnesyl pyrophosphate (FPP), which is formed from three molecules of isopentenyl pyrophosphate (IPP). nih.gov Terpene synthases (also known as cyclases) play a crucial role in promoting the cyclization and rearrangement of these acyclic precursors, leading to the complex carbon backbones characteristic of terpenoids. researchgate.net Subsequent oxidation reactions further diversify these structures. researchgate.net this compound, with its germacrane (B1241064) skeleton, is a product of such a pathway. researchgate.nettandfonline.com
Microbial Biotransformation of this compound (e.g., Aspergillus niger)
Microbial biotransformation offers a highly selective and environmentally friendly approach for modifying complex natural products like this compound, yielding derivatives with altered or enhanced bioactivities. researchgate.nettandfonline.com Aspergillus niger has been extensively studied for its capacity to biotransform various terpenoids, including sesquiterpenoids. researchgate.netresearchgate.netscielo.brnih.govresearchgate.net
A systematic investigation into the chemo-biotransformation of this compound using Aspergillus niger AS 3.739 has revealed a tentative metabolic pathway involving chemo-bio cascade reactions. This process provides insights into how this compound might be metabolized in animal systems. researchgate.net
Aspergillus niger is notable for its ability to perform regio- and stereoselective hydroxylation on various substrates, including terpenoids. researchgate.netscielo.brresearchgate.netmdpi.comnih.gov In the biotransformation of this compound by A. niger AS 3.739, seven metabolites were identified, including four novel compounds, resulting from regio- and stereoselective hydroxylation. researchgate.netchemfaces.com This process involves the precise addition of hydroxyl groups at specific positions on the this compound molecule, often with a defined spatial orientation. researchgate.netresearchgate.net For instance, A. niger has been shown to induce hydroxylation of this compound enantiomers, leading to corresponding mirror-image hydroxylated curdiones. researchgate.netnih.govmdpi.comacs.org
Detailed research findings on the biotransformation of this compound by Aspergillus niger AS 3.739 are summarized in the table below:
| Substrate | Microorganism | Products | Type of Transformation | Reference |
| This compound | Aspergillus niger AS 3.739 | Seven metabolites (including four new compounds) | Regio- and stereoselective hydroxylation | researchgate.netchemfaces.com |
The enzymatic machinery underlying the microbial biotransformation of this compound is crucial for its regio- and stereoselectivity. Experiments employing selected monooxygenase inhibitors have strongly indicated that cytochrome P450 monooxygenases (CYPs) play a vital role in the hydroxylation of this compound. researchgate.netchemfaces.com
Cytochrome P450 monooxygenases are a superfamily of enzymes that catalyze a wide array of oxidative reactions, including the hydroxylation of natural products and xenobiotics. mdpi.comyoutube.comijmrhs.comopenanesthesia.org These enzymes are predominantly found in the liver in animals, but are also present in microorganisms, where they contribute to the biosynthesis of secondary metabolites. mdpi.comyoutube.comopenanesthesia.org The reactions catalyzed by CYPs typically involve the addition of a hydroxyl group to aliphatic or aromatic compounds. youtube.com The involvement of CYPs in this compound hydroxylation highlights the sophisticated enzymatic capabilities of Aspergillus niger in modifying complex sesquiterpenoid structures. researchgate.netchemfaces.com
Acid-Mediated Intramolecular Rearrangements to Related Sesquiterpenoids (e.g., Curcumalactones)
Beyond microbial biotransformation, this compound can also undergo acid-mediated intramolecular rearrangements, leading to related sesquiterpenoids such as curcumalactones. researchgate.netnih.govacs.orgjst.go.jp This chemical conversion is a significant aspect of this compound's reactivity and its potential to form diverse derivatives.
Studies have reported that natural this compound can be converted to its corresponding curcumalactones under acidic conditions. researchgate.netnih.govacs.org This rearrangement can occur with both this compound and its hydroxylated enantiomers, yielding mirror-image curcumalactones and hydroxylated curcumalactones. researchgate.netnih.govmdpi.comacs.org For example, the biotransformation of (+)-curdione by Aspergillus niger can yield hydroxylated guaiane-type sesquiterpenoids, which can then undergo further rearrangements. researchgate.net The absolute stereostructure of curcumalactone (B1256290) has been deduced from the biomimetic transformation of this compound. jst.go.jp
The acid-mediated "ene" rearrangements of curdiones and hydroxylated this compound enantiomers have led to the discovery of numerous new sesquiterpenoids, expanding the library of this compound and curcumalactone derivatives. researchgate.netnih.govacs.org
Chemical Synthesis and Derivatization Approaches
Total Synthesis Strategies for Curdione
Total synthesis of complex natural products like this compound is a demanding and time-intensive endeavor, yet it is fundamental for validating proposed structures, modifying molecular architectures, and developing efficient synthetic routes mdpi.com. While specific detailed total synthesis routes for this compound itself are not extensively documented in the provided search results, strategies applied to structurally related sesquiterpenoids from Curcuma species provide valuable insights into the challenges and approaches involved.
For instance, the total synthesis of other sesquiterpenes, such as phaeocaulisin D, isolated from Curcuma phaeocaulis, has been achieved using key steps like intramolecular cyclization-dearomatization researchgate.net. Such syntheses often involve the construction of complex fused ring systems, like the 5-7 fused tropone (B1200060) system in phaeocaulisin D, and require selective functionalization of late-stage intermediates researchgate.net. Similarly, a rhodium-catalyzed cyclization-cycloaddition cascade strategy has been employed in the total synthesis of (−)-curcumol, an isomer of this compound, highlighting the use of advanced catalytic methods for assembling challenging sesquiterpenoid frameworks dntb.gov.ua.
Desymmetrization strategies are increasingly utilized in natural product total synthesis to efficiently construct target molecules from readily available symmetrical precursors rsc.org. This approach allows for precise control over the formation of chiral centers and inspires innovative retrosynthetic analyses, which are critical for molecules with multiple stereocenters like this compound rsc.org. The ability to accurately synthesize natural products through total synthesis is also vital for correcting any erroneous structural assignments that may arise even with advanced spectroscopic techniques mdpi.com.
Semi-synthetic Derivatization of this compound Scaffolds
Semi-synthetic derivatization involves the chemical modification of naturally occurring compounds to create new derivatives with potentially enhanced or altered properties researchgate.net. This approach leverages the complex chiral scaffolds provided by nature and combines them with synthetic chemistry to introduce new functionalities or improve existing ones rsc.org. For this compound, semi-synthesis has been explored to expand its chemical diversity and generate novel sesquiterpenoids.
A notable semi-synthetic approach involves the biotransformation of natural this compound using microorganisms. For example, Aspergillus niger has been shown to induce the hydroxylation of this compound enantiomers researchgate.netresearchgate.net. Following this hydroxylation, acid-mediated intramolecular "ene" rearrangements can convert these hydroxylated curdiones into corresponding curcumalactones and hydroxylated curcumalactones researchgate.net. This method exemplifies how biological systems can perform highly selective transformations, which are then elaborated upon through chemical reactions.
The chemical engineering of natural product extracts, including those containing this compound, can also lead to semi-synthetic compound mixtures with expanded chemical diversity and improved biological properties researchgate.net. This strategy involves direct chemical reactions on extracts, transforming natural components and thereby broadening the molecular space researchgate.net.
Stereochemical Control in this compound Derivative Synthesis
Research has demonstrated the "mirror-image" manipulation of this compound stereoisomer scaffolds through both chemical and biological approaches researchgate.net. This involves the regio- and stereoselective hydroxylation of this compound enantiomers induced by Aspergillus niger, leading to corresponding mirror-image hydroxylated curdiones researchgate.net. Subsequent acid-mediated intramolecular "ene" rearrangements of these curdiones and hydroxylated this compound enantiomers yielded mirror-image curcumalactones and hydroxylated curcumalactones researchgate.net. This comprehensive study resulted in the isolation of 16 pairs of enantiomers, including 23 novel sesquiterpenoids, underscoring the importance of stereochemical control in generating diverse and specific molecular structures researchgate.net.
Another example of stereoselective synthesis involving this compound is the epoxidation of its double bond. Studies have shown that microbial transformation by Cunninghamella elegans can lead to the stereoselective formation of (1S,10S)- and (1R,10R)-1,10-epoxythis compound researchgate.netdntb.gov.ua. Such stereoselective reactions are critical for obtaining derivatives with defined three-dimensional structures, which can be crucial for their biological activities and further chemical transformations rijournals.com. Achieving high stereoselectivity often involves the use of chiral catalysts or biocatalysts that can differentiate between enantiotopic faces or groups rijournals.com.
Development of this compound Analog and Sesquiterpenoid Libraries
The development of analog and sesquiterpenoid libraries based on this compound is a strategic approach to explore its chemical space and identify compounds with optimized properties for various applications researchgate.nettandfonline.com. These libraries are generated through systematic chemical modifications of the this compound scaffold or through combinatorial chemistry principles osdd.net.
A significant effort in this area has been the creation of a sesquiterpenoid library through the "mirror-image" manipulation of this compound scaffolds, as previously mentioned researchgate.net. This process, combining chemical and biological methods, led to the discovery of 23 new sesquiterpenoids among 16 pairs of enantiomers researchgate.net. These derivatives, including this compound and curcumalactone (B1256290) derivatives, are considered valuable lead compounds and scaffolds for drug discovery due to their potential bioactivities researchgate.net.
Biotransformation stands out as a powerful method for structural modification of complex sesquiterpenes, offering high selectivity and a "green" approach for generating derivatives tandfonline.com. This method is particularly useful for expanding the diversity of natural product-derived libraries tandfonline.com. Combinatorial chemistry, a method for synthesizing a large number of different substances quickly by combining sets of building blocks, is also a fundamental strategy for generating diverse chemical libraries and analogs osdd.net. Tools and methodologies exist for designing and enumerating such libraries, allowing medicinal chemists to streamline the design and synthesis of new compounds based on a core scaffold like this compound osdd.net.
The creation of these libraries is essential for high-throughput screening and structure-activity relationship (SAR) studies, enabling the identification of key structural features responsible for desired properties.
Advanced Analytical Methodologies for Curdione Research
Quantitative Analysis of Curdione in Biological Matrices
The primary analytical techniques for quantifying this compound in biological samples include Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and to a lesser extent, Gas Chromatography-Mass Spectrometry (GC-MS). Sample preparation for biological matrices commonly involves protein precipitation to remove interfering components, for example, by adding acetonitrile (B52724) mdpi.comnih.govwikidata.org.
UPLC-MS/MS is a highly efficient and sensitive technique frequently employed for the quantitative determination of this compound in biological matrices, such as mouse blood thegoodscentscompany.comwikidata.org. This method offers significant advantages over traditional chromatographic techniques due to its rapid analysis speed, high sensitivity, and strong specificity thegoodscentscompany.comwikidata.org. For instance, a UPLC-MS/MS method developed for this compound in mouse blood demonstrated an analysis time of only 4 minutes per sample and high sensitivity with a lower limit of quantification (LLOQ) of 1.0 ng/mL wikidata.org.
Typical chromatographic conditions for UPLC-MS/MS analysis of this compound involve the use of a HSS T3 column (2.1 mm × 100 mm, 1.8 μm) with a column temperature set at 40 °C. The mobile phase often consists of acetonitrile and 0.1% formic acid wikidata.org. Detection is typically performed in multiple reaction monitoring (MRM) mode using an electrospray ionization (ESI) source in positive ion mode. A specific mass transition for this compound has been reported as m/z 237.40 → 134.99, with a cone voltage of 36V and a collision voltage of 14V wikidata.org.
LC-MS/MS is a widely adopted and robust analytical technique for the quantitative analysis of this compound in various biological matrices, including rabbit plasma and pregnant Sprague-Dawley rat plasma mdpi.comnih.govmassbank.eu. Its high sensitivity, specificity, and rapid analysis capabilities make it well-suited for pharmacokinetic studies uni.lu.
Several LC-MS/MS methods have been developed for this compound quantification. For instance, in rabbit plasma, a Zorbax SB-C18 column (3.5 µm, 2.1 × 100 mm) with a mobile phase of methanol-water (90:10, v/v) containing 0.1% formic acid at a flow rate of 0.3 mL/min and an operating temperature of 25°C has been used mdpi.com. Detection was carried out by atmospheric pressure chemical ionization (APCI) in positive ion selected reaction monitoring (SRM) mode mdpi.com. Another approach utilized a C18 column with gradient elution of water and acetonitrile (both containing 0.1% formic acid) and electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode massbank.eu. An LLOQ of 0.5 ng/mL was achieved for this compound in pregnant Sprague-Dawley rat plasma, with a linear range spanning 0.5 to 500 ng/mL nih.gov. Another method reported an LLOQ of 1.06 ng/mL in rabbit plasma massbank.eu.
GC-MS is primarily utilized for the analysis of volatile and thermally stable compounds. While it has been successfully applied for the quantitative analysis of this compound in plant matrices, such as Curcuma rhizomes, often in conjunction with microwave-assisted extraction (MAE) and headspace solid-phase microextraction (HS-SPME) cgl.org.cnphcog.comkoreamed.org, its direct quantitative application for this compound in animal biological fluids is less commonly reported compared to LC-MS/MS or UPLC-MS/MS. GC-MS is generally suitable for identifying volatile components koreamed.org. For other compounds, GC-MS methods for biological fluids typically involve derivatization steps to enhance volatility and specific extraction procedures nih.govfishersci.ca.
Method Validation Parameters for this compound Bioanalysis
Method validation is a critical step to ensure the reliability, accuracy, and consistency of bioanalytical methods for quantifying this compound in biological matrices. Key validation parameters include linearity, lower limits of quantification (LLOQ), and precision and accuracy (intra-day and inter-day) wikidoc.orgnih.govthegoodscentscompany.com. These parameters are typically assessed in accordance with regulatory guidelines for bioanalytical method validation wikidoc.orgnih.gov.
Linearity assesses the ability of an analytical method to produce results directly proportional to the analyte concentration within a defined range. For this compound bioanalysis, good linear relationships are consistently observed, with correlation coefficients (r or r²) typically exceeding 0.99 or ≥ 0.995 mdpi.comthegoodscentscompany.comnih.govmassbank.eu. The calibration curve is generally constructed using at least six concentration levels, including the LLOQ and the upper limit of quantification (ULOQ), prepared in the same biological matrix as the study samples wikidoc.org.
Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy nih.gov. Reported LLOQ values for this compound vary depending on the analytical method and matrix:
| Method | Matrix | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Pregnant Sprague-Dawley rat plasma | 0.5 | nih.gov |
| UPLC-MS/MS | Mouse blood | 1.0 | wikidata.org |
| LC-MS/MS | Rabbit plasma | 1.06 | massbank.eu |
| LC-MS/MS | Rabbit plasma | 5-10 | mdpi.com |
General acceptance criteria for LLOQ typically require the analyte response to be at least five times the response of a blank sample, and the mean accuracy and precision at the LLOQ should be within ±20% deviation and not more than 20%, respectively nih.gov.
Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as relative standard deviation (RSD) or coefficient of variation (CV). Accuracy describes the degree of closeness between the analyte concentration determined by the method and its theoretical (true) concentration nih.gov. These parameters are assessed by analyzing replicate quality control (QC) samples at different concentration levels (e.g., LLOQ, low, medium, and high QC) nih.gov.
Reported precision and accuracy values for this compound bioanalysis demonstrate the robustness of the developed methods:
| Parameter | Method | Matrix | Reported Values | Acceptance Criteria (General) | Reference |
| Precision | |||||
| Intra-day RSD | LC-MS/MS | Pregnant Sprague-Dawley rat plasma | ≤ 8.68% | ≤ 15% (≤ 20% at LLOQ) | nih.gov |
| Inter-day RSD | LC-MS/MS | Pregnant Sprague-Dawley rat plasma | ≤ 8.68% | ≤ 15% (≤ 20% at LLOQ) | nih.gov |
| Intra-day RSD | HPLC-MS/MS | Mouse blood | < 13% | ≤ 15% (≤ 20% at LLOQ) | thegoodscentscompany.com |
| Inter-day RSD | HPLC-MS/MS | Mouse blood | < 15% | ≤ 15% (≤ 20% at LLOQ) | thegoodscentscompany.com |
| Intra-day RSD | LC-MS/MS | Rabbit plasma | within 9.4% | ≤ 15% (≤ 20% at LLOQ) | mdpi.com |
| Inter-day RSD | LC-MS/MS | Rabbit plasma | within 9.4% | ≤ 15% (≤ 20% at LLOQ) | mdpi.com |
| Intra-day RSD | LC-MS/MS | Rabbit plasma | < 12% | ≤ 15% (≤ 20% at LLOQ) | massbank.eu |
| Inter-day RSD | LC-MS/MS | Rabbit plasma | < 12% | ≤ 15% (≤ 20% at LLOQ) | massbank.eu |
| Accuracy | |||||
| Intra-day | LC-MS/MS | Pregnant Sprague-Dawley rat plasma | 90.95–109.70% | ± 15% (± 20% at LLOQ) | nih.gov |
| Inter-day | LC-MS/MS | Pregnant Sprague-Dawley rat plasma | 90.95–109.70% | ± 15% (± 20% at LLOQ) | nih.gov |
| Overall | HPLC-MS/MS | Mouse blood | 90%–105% | ± 15% (± 20% at LLOQ) | thegoodscentscompany.com |
| Overall | LC-MS/MS | Rabbit plasma | within ±10.0% | ± 15% (± 20% at LLOQ) | mdpi.com |
| Relative Error | LC-MS/MS | Rabbit plasma | -10.6 to -6.1% | ± 15% (± 20% at LLOQ) | massbank.eu |
These validation parameters collectively demonstrate that the developed analytical methods for this compound are reliable and suitable for their intended purpose of quantitative analysis in biological matrices.
Extraction Recovery and Matrix Effects
Effective extraction and careful consideration of matrix effects are paramount for the accurate quantification of this compound in research samples. Common extraction methods for this compound from plant materials include maceration with solvents such as ethanol (B145695), followed by liquid-liquid extraction (LLE) using n-hexane and dichloromethane (B109758) unair.ac.idresearchgate.net. For biological samples like plasma, a common approach involves protein precipitation combined with liquid-liquid extraction, often utilizing solvents like hexane (B92381) or ethyl acetate (B1210297) sci-hub.senih.gov. Ultrasonic extraction in methanol (B129727) has also been employed for powdered samples nih.gov.
Research studies have reported high extraction recovery rates for this compound. For instance, in pregnant Sprague-Dawley rat plasma, recoveries ranged from 95.5% to 101.1% across various quality control (QC) levels when analyzed by LC-MS/MS sci-hub.se. Similarly, in mouse blood, recoveries exceeding 77% have been achieved using UPLC-MS/MS researchgate.netakjournals.com. In rat brain samples, the mean recovery of this compound was reported to be over 93.31% who.int. These high recovery rates indicate the efficiency of the employed extraction techniques.
Matrix effects, which refer to the influence of co-eluting endogenous compounds on the ionization of the analyte, are a critical consideration in quantitative analysis, particularly in mass spectrometry. Studies have shown that matrix effects for this compound are generally within acceptable ranges. In pregnant Sprague-Dawley rat plasma, matrix effects were reported as 96.8% and 95.2% at low and high QC levels, respectively, suggesting that the blood matrix's influence could be considered negligible sci-hub.se. In mouse blood, matrix effects ranged from 97% to 107% researchgate.netakjournals.com. For standard this compound in rat brain, the matrix effect was found to be between 90% and 110% who.int. To mitigate matrix effects and improve analytical precision, strategies often involve a combination of protein precipitation and liquid-liquid extraction to effectively remove interfering endogenous substances nih.gov. The use of internal standards (IS) is also a common practice to compensate for any remaining matrix effects sci-hub.seresearchgate.netwho.int.
Table 1: Summary of Extraction Recovery and Matrix Effects for this compound
| Sample Matrix | Extraction Method | Recovery Rate (%) | Matrix Effect (%) | Analytical Technique | Reference |
| Rat Plasma | Protein Precipitation + LLE | 95.5 - 101.1 | 95.2 - 96.8 | LC-MS/MS | sci-hub.se |
| Mouse Blood | Protein Precipitation + LLE | >77 | 97 - 107 | UPLC-MS/MS | researchgate.netakjournals.com |
| Rat Brain | LLE | >93.31 | 90 - 110 | UPLC-Q-TOF-MS | who.int |
| Plasma (β-elemene) | Protein Precipitation + LLE | >87 | 98.41 - 107.48 | GC-MS | nih.gov |
Stability Assessments in Research Samples
The stability of this compound in various research samples and under different storage conditions is crucial for ensuring the integrity and reliability of experimental results. Comprehensive stability assessments typically evaluate the compound's resilience to factors such as temperature, light, and freeze-thaw cycles.
Studies have demonstrated that stock solutions of this compound exhibit good stability, remaining stable for 36 days when stored at 4°C and for 24 hours at room temperature sci-hub.se. In biological matrices, this compound has shown robust stability profiles. For instance, in pregnant Sprague-Dawley rat plasma, this compound was found to be stable for 24 hours under bench-top conditions, for 36 hours in an autosampler at 4°C, and after three freeze-thaw cycles. Long-term stability was also confirmed for up to 71 days at -80°C sci-hub.se. Similarly, in mouse blood, this compound maintained stability at room temperature for 2 hours, at -20°C for 30 days, and through freeze-thaw stability tests, with variations remaining within ±13% and relative standard deviation (RSD) within 14% akjournals.com.
It is important to note that while this compound itself demonstrates good stability under these conditions, volatile oils containing this compound can also include heat-labile components that may degrade during gas chromatography (GC) analysis capes.gov.brnih.gov. This highlights the necessity of considering the stability of all components when optimizing analytical conditions for complex mixtures containing this compound capes.gov.brnih.gov.
Table 2: Stability Profile of this compound in Research Samples
| Sample Type | Storage Condition | Duration | Stability Observation | Reference |
| Stock Solution | 4°C | 36 days | Stable | sci-hub.se |
| Stock Solution | Room Temperature | 24 hours | Stable | sci-hub.se |
| Rat Plasma | Bench-top | 24 hours | Stable | sci-hub.se |
| Rat Plasma | Autosampler (4°C) | 36 hours | Stable | sci-hub.se |
| Rat Plasma | Freeze-Thaw Cycles | 3 cycles | Stable | sci-hub.se |
| Rat Plasma | -80°C | 71 days | Stable | sci-hub.se |
| Mouse Blood | Room Temperature | 2 hours | Variation within ±13%, RSD within 14% | akjournals.com |
| Mouse Blood | -20°C | 30 days | Variation within ±13%, RSD within 14% | akjournals.com |
| Mouse Blood | Freeze-Thaw Cycles | Not specified | Variation within ±13%, RSD within 14% | akjournals.com |
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, UV-Vis, IR)
Spectroscopic techniques are indispensable tools for the definitive structural elucidation of this compound, providing detailed information about its molecular architecture and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), is extensively used for the structural elucidation of this compound unair.ac.idresearchgate.netclockss.org. By comparing the proton and carbon chemical shifts and coupling patterns with literature values, researchers can confirm the identity and stereochemistry of this compound unair.ac.idresearchgate.netclockss.org. Typical chemical shift ranges for NMR analysis of this compound are around δH 1-10 ppm for protons and δC 1-200 ppm for carbons unair.ac.id. For this compound, characteristic signals include a methine carbon signal at δC 131.5 ppm, and two carbonyl (C=O) signals at δC 214.2 and 211.0 ppm researchgate.net. HMBC analysis is particularly useful for establishing correlations between protons and carbons across multiple bonds, aiding in the precise positioning of structural fragments, such as the isopropyl group and alkene functionalities unair.ac.idmdpi.com.
Table 3: Representative NMR Spectroscopic Data for this compound
| Atom Position | 1H NMR (δH, ppm) | 13C NMR (δC, ppm) |
| C-1 | 5.15 (1H, m) | 131.5 |
| C=O (Ketone) | - | 214.2, 211.0 |
| Isopropyl CH | 1.72 (1H, m) | - |
| Isopropyl CH3 | 0.98 (3H, d), 0.88 (3H, d) | - |
| CH (Methine) | 2.89 (1H, dd), 2.68 (1H, m), 2.82 (1H, d) | - |
Note: Specific assignments for all 15 carbons and 24 protons are complex and depend on the specific isomer and solvent used. The table above provides key characteristic signals found in research. unair.ac.idresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to characterize the electronic transitions within the this compound molecule and can be used for quantification and purity assessment unair.ac.idresearchgate.netscispace.com. This compound typically exhibits a maximum absorption wavelength (λmax) at approximately 219 nm unair.ac.idresearchgate.net. This relatively low λmax indicates the absence of an extended conjugated system in its structure, distinguishing it from compounds like curcuminoids, which possess conjugated aromatic systems and absorb at higher wavelengths (e.g., 263 nm and 402 nm for dimethoxycurcumin) scispace.comresearchgate.net. A detection wavelength of 244 nm has been identified as suitable for the simultaneous detection of this compound and other sesquiterpenes in complex mixtures, demonstrating good reproducibility of relative response factors (RRFs) nih.govresearchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in this compound by identifying characteristic absorption bands corresponding to molecular vibrations unair.ac.idresearchgate.netclockss.orgscispace.comnih.gov. Key IR absorption bands for this compound include:
C-H sp3 stretching: Typically observed in the range of 2966-2858 cm-1 unair.ac.idresearchgate.net.
Carbonyl (C=O) stretching: Strong absorption bands are characteristic of the ketone groups in this compound, often appearing around 1767 cm-1 or 1707 cm-1 unair.ac.idresearchgate.net.
Carbon-Carbon Double Bond (C=C) stretching: Bands around 1695 cm-1 indicate the presence of alkene functionalities unair.ac.idresearchgate.net.
C-O stretching: Bands in the range of 1054-1086 cm-1 can be observed for C-O functionalities unair.ac.id. The presence of these specific absorption bands in the IR spectrum helps confirm the structural features of this compound.
Preclinical Pharmacological Activities and Molecular Mechanisms
Anti-cancer and Anti-proliferative Mechanisms of Curdione
Studies have shown that this compound effectively inhibits the proliferation of cancer cells and induces cell death. semanticscholar.orgnih.govresearchgate.net This anti-proliferative effect has been observed in various cancer types, including breast cancer and uterine leiomyosarcoma (uLMS). semanticscholar.orgnih.govresearchgate.netnih.gov
This compound triggers caspase-mediated cell apoptosis, a programmed cell death pathway essential for eliminating abnormal cells. semanticscholar.orgnih.govpsu.edu Research indicates that this compound treatment leads to an increase in the expression of pro-apoptotic proteins such as cleaved caspase-3, caspase-9, and Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govpsu.edu This modulation of the Bcl-2/Bax ratio is a critical event in the mitochondrial pathway of apoptosis, promoting the release of cytochrome c and subsequent caspase activation. nih.govpsu.edunih.govmedicinacomplementar.com.br
Table 1: Effects of this compound on Apoptosis-Related Proteins
| Protein | Effect of this compound Treatment | Reference |
| Cleaved Caspase-3 | Increased expression | nih.gov |
| Caspase-9 | Increased expression | nih.gov |
| Bax | Increased expression | nih.govpsu.edu |
| Bcl-2 | Decreased expression | nih.govpsu.edu |
This compound also induces pro-death cell autophagy. semanticscholar.orgnih.gov Autophagy is a cellular process involving the degradation and recycling of cellular components. In the context of cancer, it can act as a tumor suppressor mechanism. This compound's ability to induce pro-death autophagy suggests its potential to eliminate cancer cells through this pathway. semanticscholar.orgnih.gov While specific data on LC3-II, Beclin-1, and P62 modulation by this compound were not explicitly detailed in the provided snippets, the general induction of "pro-death cell autophagy" implies their involvement. semanticscholar.orgnih.gov
A significant mechanism of this compound's anti-proliferative effect involves targeting Indoleamine-2,3-dioxygenase-1 (IDO1) signaling. semanticscholar.orgnih.gov IDO1 is an immune checkpoint enzyme often overexpressed in various tumor types, contributing to immunosuppression and promoting tumor growth. nih.govwikipedia.org this compound has been shown to down-regulate IDO1 expression, which mediates its anti-proliferation effects, including apoptosis, autophagy, and G2/M phase arrest in cancer cells. semanticscholar.orgnih.gov
Table 2: this compound's Impact on IDO1 Signaling
| Target | Effect of this compound Treatment | Outcome | Reference |
| IDO1 | Down-regulation | Mediates anti-proliferation, apoptosis, autophagy, G2/M phase arrest | semanticscholar.orgnih.gov |
This compound's anti-proliferative effects are also mediated through its interaction with cyclooxygenase-2 (COX-2) pathways. semanticscholar.org COX-2 is an enzyme involved in inflammation and pain, and its mediated pathways can contribute to cancer progression. wikipedia.orgresearchgate.net this compound's ability to influence COX-2 dependent IDO1 expression suggests a broader impact on inflammatory and immune-related pathways in the tumor microenvironment. semanticscholar.org
Table 3: this compound's Modulation of Signaling Pathways
| Signaling Axis | Effect of this compound Treatment | Reference |
| PKCδ/GSK3β/β-catenin pathway | Modulation | semanticscholar.org |
| COX-2 mediated IDO1 expression | Inhibition/Mediation | semanticscholar.org |
Anti-inflammatory and Immunomodulatory Effects of this compound
Influence on STAT3 Phosphorylation and NF-κB Signaling Pathway
This compound has been shown to influence key signaling pathways involved in inflammation and immune regulation. In studies, this compound, often in combination with borneol, has been observed to inhibit the secretion of interleukin-6 (IL-6) and interleukin-1β (IL-1β) by macrophages. This inhibition is achieved by suppressing STAT3 phosphorylation, which in turn contributes to the reduction of immune evasion capabilities in infected epithelial cells. researchgate.net Furthermore, this compound, alongside borneol, plays a role in regulating innate immunity through the NF-κB signaling pathway. It effectively inhibits the phosphorylation and subsequent nuclear translocation of the NF-κB p65 protein, thereby preventing over-activation of the innate immune response. researchgate.netnih.gov This regulatory action leads to a suppression of inflammation-related mRNA expression, including that of IL-6 and IL-1β. nih.gov
Enhancement of Pro-inflammatory and Immune-Regulatory Factors (TNF-α, Caspase 1, IL-12, IL-23)
Beyond its inhibitory effects on certain inflammatory mediators, this compound also demonstrates the capacity to enhance the expression of specific pro-inflammatory and immune-regulatory factors. This compound, in combination with borneol, has been shown to increase the expression of tumor necrosis factor-α (TNF-α) and Caspase 1 (CASP1) in macrophages. researchgate.netnih.gov Additionally, these compounds enhance the expression of interleukin-12 (B1171171) (IL-12) and interleukin-23 (IL-23) in dendritic cells. researchgate.netnih.gov The upregulation of these inflammatory factors is crucial for promoting the migration and differentiation of T cells to sites of infection, which facilitates the clearance of infected epithelial cells. researchgate.net
Antithrombotic and Anti-platelet Aggregation Mechanisms of this compound
This compound exhibits significant antithrombotic and anti-platelet aggregation activities, suggesting its therapeutic potential in the prevention and management of thrombotic disorders and various vascular diseases. nih.govchemfaces.comnih.govphytopurify.commedchemexpress.comresearchgate.net
Inhibition of Platelet Aggregation Induced by Specific Agonists (e.g., PAF, Thrombin)
This compound demonstrates a concentration-dependent inhibitory effect on platelet aggregation induced by specific agonists. It preferentially inhibits platelet aggregation induced by platelet-activating factor (PAF) and thrombin, with reported IC50 values ranging from 60 to 80 μM. chemfaces.comnih.govphytopurify.commedchemexpress.comresearchgate.netresearchgate.netbioscience.co.uk In contrast, higher concentrations of this compound are required to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). chemfaces.comnih.govphytopurify.commedchemexpress.comresearchgate.net
The following table summarizes the inhibitory effects of this compound on platelet aggregation induced by various agonists:
| Agonist | This compound IC50 (μM) | Preferential Inhibition |
| Platelet-Activating Factor (PAF) | 60-80 chemfaces.comnih.govphytopurify.commedchemexpress.com | Yes chemfaces.comnih.govphytopurify.commedchemexpress.com |
| Thrombin | 60-80 chemfaces.comnih.govphytopurify.commedchemexpress.com | Yes chemfaces.comnih.govphytopurify.commedchemexpress.com |
| Adenosine Diphosphate (ADP) | Higher concentrations required chemfaces.comnih.govphytopurify.commedchemexpress.com | No chemfaces.comnih.govphytopurify.commedchemexpress.com |
| Arachidonic Acid (AA) | Higher concentrations required chemfaces.comnih.govphytopurify.commedchemexpress.com | No chemfaces.comnih.govphytopurify.commedchemexpress.com |
Regulation of Intracellular Signaling Molecules (cAMP, Ca2+ mobilization)
The anti-platelet aggregation mechanism of this compound is, in part, attributed to its influence on intracellular signaling molecules. This compound has been shown to increase cyclic adenosine monophosphate (cAMP) levels within platelets. chemfaces.comnih.govphytopurify.commedchemexpress.comresearchgate.netresearchgate.netscispace.comchemsrc.com Concurrently, it attenuates intracellular calcium (Ca2+) mobilization in PAF-activated platelets. chemfaces.comnih.govphytopurify.commedchemexpress.comresearchgate.netresearchgate.netchemsrc.com This dual regulation of cAMP and Ca2+ mobilization is a key mechanism by which this compound exerts its inhibitory effects on platelet function.
Suppression of Adhesion Molecule Expression (P-selectin)
This compound also contributes to anti-platelet activity by suppressing the expression of adhesion molecules. Specifically, it has been observed to inhibit the expression of P-selectin in PAF-activated platelets. chemfaces.comnih.govphytopurify.commedchemexpress.comresearchgate.netresearchgate.netbioscience.co.uk P-selectin is a crucial adhesion molecule involved in the initial stages of platelet-leukocyte and platelet-endothelial cell interactions, which are critical for thrombus formation.
Impact on AMP-activated Protein Kinase-Vinculin/Talin-Integrin αIIbβ3 Signaling Pathway
A significant molecular mechanism underlying this compound's anti-platelet effects involves its regulation of the AMP-activated protein kinase (AMPK)-vinculin/talin-integrin αIIbβ3 signaling pathway. This compound inhibits thrombin-induced platelet aggregation by modulating this pathway. nih.govfrontiersin.orgselleckchem.commdpi.comsciopen.comwhuznhmedj.commedkoo.commedscape.comgoogle.comgenscript.comlarvol.com
Detailed research findings indicate that this compound downregulates the thrombin-induced expression of phosphorylated AMPK (P-AMPK) and phosphorylated integrin αIIbβ3 at both the protein and mRNA levels. nih.gov Furthermore, this compound reduces the protein levels of vinculin and talin. nih.gov Microscale thermophoresis experiments have provided evidence that this compound directly inhibits the binding of vinculin and talin, which are crucial proteins involved in linking integrins to the actin cytoskeleton and facilitating platelet adhesion and aggregation. nih.gov
The following table outlines the impact of this compound on the AMPK-Vinculin/Talin-Integrin αIIbβ3 Signaling Pathway:
| Pathway Component | Effect of this compound (Thrombin-induced) | Level of Regulation |
| Phosphorylated AMPK (P-AMPK) | Downregulation nih.gov | Protein and mRNA nih.gov |
| Phosphorylated Integrin αIIbβ3 | Downregulation nih.gov | Protein and mRNA nih.gov |
| Vinculin | Downregulation nih.gov | Protein nih.gov |
| Talin | Downregulation nih.gov | Protein nih.gov |
| Vinculin-Talin Binding | Inhibition nih.gov | Molecular Interaction nih.gov |
Antioxidant and Ferroptosis Inhibitory Mechanisms of this compound
Attenuation of Oxidative Stress Markers (e.g., MDA, Iron Levels)
This compound has been shown to effectively attenuate oxidative stress by reducing key markers such as malondialdehyde (MDA) and iron content. In models of isoproterenol (B85558) (ISO)-induced myocardial infarction (MI) in mice and H9C2 cells, this compound significantly decreased levels of MDA and iron. researchgate.netresearchgate.netnih.gov Elevated MDA levels are indicative of increased lipid peroxidation, a hallmark of oxidative damage, while iron accumulation can promote the generation of reactive oxygen species (ROS) via Fenton and Haber-Weiss reactions, contributing to oxidative stress. mdpi.combahrainmedicalbulletin.comnih.gov
Furthermore, in colorectal cancer (CRC) cells and tumor tissues, this compound treatment led to a substantial increase in the accumulation of reactive oxygen species (ROS), lipid hydroperoxide (LPO), and ferrous iron (Fe²⁺), while simultaneously decreasing glutathione (B108866) (GSH) activity. This indicates this compound's role in promoting lipid peroxidation and iron accumulation, which are key features of ferroptosis induction in cancer cells. nih.gov
Table 1: Effect of this compound on Oxidative Stress Markers in Preclinical Models
| Model/Cell Line | Treatment | Observed Effect on MDA | Observed Effect on Iron Levels | Citation |
| ISO-induced MI (mice/H9C2 cells) | This compound (50, 100 mg/kg) | Decreased researchgate.netresearchgate.netnih.gov | Decreased researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| Colorectal Cancer Cells/Tumor Tissues | This compound (12.5, 25, 50 μM) | Increased nih.gov | Increased (Fe²⁺) nih.gov | nih.gov |
Enhancement of Endogenous Antioxidant Defenses (e.g., GSH, GPX4)
Beyond reducing oxidative stress markers, this compound also enhances endogenous antioxidant defenses. In the context of ISO-induced MI, this compound effectively increased glutathione (GSH) levels and the expression of glutathione peroxidase 4 (GPX4) in cardiac tissues and H9C2 cells. researchgate.netresearchgate.netnih.govresearchgate.net GPX4 is a crucial selenoprotein that utilizes GSH to convert toxic lipid peroxides into less harmful lipid alcohols, thereby preventing lipid peroxidation and maintaining cellular redox homeostasis. nih.govnih.gov The downregulation of GPX4 is a significant contributor to ferroptosis in cardiomyocytes during MI. researchgate.net Conversely, in colorectal cancer cells, this compound was observed to decrease GSH activity and GPX4 expression, consistent with its ferroptosis-inducing mechanism in cancer. nih.gov
Activation of Nrf2/HO-1 Pathway
This compound has been demonstrated to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. This activation was observed in studies investigating this compound's protective effects against doxorubicin-induced cardiotoxicity. nih.gov The Nrf2/HO-1 pathway is a critical endogenous defense mechanism against oxidative stress. Nrf2, a transcription factor, translocates to the nucleus upon activation and upregulates the expression of antioxidant and cytoprotective genes, including HO-1, which plays a vital role in cellular protection against oxidative damage. mdpi.comfrontiersin.orgscispace.com
Modulation of Keap1/Thioredoxin 1 (Trx1)/GPX4 Signaling Axis
A key molecular mechanism underlying this compound's protective effects involves its modulation of the Keap1/Thioredoxin 1 (Trx1)/GPX4 signaling axis. This compound has been shown to directly interact with Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Specifically, this compound disrupts the interaction between Keap1 and thioredoxin 1 (Trx1) and, importantly, enhances the formation of the Trx1/GPX4 complex. researchgate.netresearchgate.netnih.govcjnmcpu.comresearchgate.net This modulation of the Keap1/Trx1/GPX4 pathway is crucial for its ability to inhibit ferroptosis. researchgate.netresearchgate.netnih.govcjnmcpu.com
Inhibition of Ferroptosis in Preclinical Models
This compound effectively inhibits ferroptosis in various preclinical models. In isoproterenol (ISO)-induced myocardial infarction, this compound significantly suppressed cardiac ferroptosis. This was evidenced by a reduction in malondialdehyde (MDA) and iron contents, coupled with an increase in glutathione (GSH) levels, glutathione peroxidase 4 (GPX4), and ferritin heavy chain 1 (FTH1) expression. researchgate.netresearchgate.netnih.govresearchgate.net The protective effect of this compound against ISO-induced myocardial ferroptosis was found to be dependent on its interaction with Keap1, where overexpression of Keap1 blocked this compound's protection, while Keap1 silencing enhanced it. researchgate.net
In the context of colorectal cancer (CRC), this compound induces ferroptosis in a dose-dependent manner. It increases the accumulation of reactive oxygen species (ROS), lipid hydroperoxide (LPO), and Fe²⁺, while decreasing GSH activity. nih.gov this compound also modulates the expression of ferroptosis-related proteins, including GPX4, and influences mRNA methylation via METTL14 and YTHDF2, leading to decreased expression of SLC7A11, SLC3A2, and HOXA13. nih.govnih.gov This induction of ferroptosis by this compound in CRC cells is distinct from apoptosis, suggesting a unique therapeutic advantage. nih.govnih.gov
Table 2: this compound's Impact on Ferroptosis Markers and Signaling
| Model/Cell Line | This compound Effect | Key Mechanism/Pathway | Citation |
| ISO-induced MI (mice/H9C2 cells) | Inhibits ferroptosis | Decreases MDA, iron; Increases GSH, GPX4, FTH1; Modulates Keap1/Trx1/GPX4 axis | researchgate.netresearchgate.netnih.govcjnmcpu.comresearchgate.netresearchgate.net |
| Colorectal Cancer Cells/Tumor Tissues | Induces ferroptosis | Increases ROS, LPO, Fe²⁺; Decreases GSH, GPX4; Modulates m6A methylation (METTL14, YTHDF2) | nih.govnih.gov |
Antiviral Activities and Mechanisms of this compound
This compound, as a component of traditional herbal preparations, has demonstrated antiviral activities, particularly against certain human viruses. researchgate.netscienceopen.com
Suppression of Viral Replication (e.g., Human Papillomavirus)
This compound, often in combination with borneol, has been investigated for its therapeutic effects on human papillomavirus (HPV) infection. Studies indicate that this compound, as part of Baofukang suppository, can treat bacterial-mixed HPV infections by modulating the crosstalk among immune cells. frontiersin.orgnih.govresearchgate.net
The mechanisms involved include:
Inhibition of Pro-inflammatory Cytokines: this compound and borneol selectively inhibit the secretion of interleukin-6 (IL-6) and interleukin-1β (IL-1β) by macrophages. frontiersin.orgnih.govresearchgate.net
Suppression of Immune Evasion: The reduction in IL-6 and IL-1β levels effectively inhibits the expression of CD274 (Programmed death ligand 1, PD-L1) in infected epithelial cells by inhibiting STAT3 phosphorylation. This suppression of PD-L1 expression helps to counteract the immune evasion capabilities of HPV-infected cells. frontiersin.orgnih.govresearchgate.net
Enhancement of Immune Response: this compound and borneol also enhance the expression of tumor necrosis factor α (TNF-α) and caspase 1 (CASP1) in macrophages, and interleukin 12 (IL-12) and interleukin 23 (IL-23) in dendritic cells (DCs). This modulation promotes the recruitment and recognition of CD8⁺ T cells, which are crucial for eliminating HPV-infected epithelial cells. frontiersin.orgnih.govresearchgate.net
These findings suggest that this compound contributes to HPV clearance by modulating the interplay between innate and adaptive immune cells and blocking the IL-6/IL-1β-STAT3-CD274 axis-mediated HPV immune escape. frontiersin.orgnih.govresearchgate.net
Table 3: this compound's Antiviral Effects on Human Papillomavirus (HPV)
| Target Virus | Mechanism of Action | Observed Effects | Citation |
| Human Papillomavirus (HPV) | Modulates innate and adaptive immunity; Inhibits IL-6/IL-1β-STAT3-CD274 axis; Enhances TNF-α, CASP1, IL-12, IL-23 expression | Inhibits HPV progression; Promotes HPV clearance; Suppresses immune evasion | frontiersin.orgnih.govresearchgate.net |
Structure Activity Relationship Sar Investigations of Curdione and Its Analogs
Identification of Key Structural Features for Specific Biological Activities
Curdione is classified as a germacrane-type sesquiterpenoid researchgate.net. Its multifaceted biological activities, including anti-inflammatory, anticancer, and anti-thrombotic effects, are linked to its unique structural characteristics nih.govresearchgate.netnih.govnih.gov.
For its anti-inflammatory activity , this compound has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. This effect is mediated through the suppression of COX-2 mRNA expression in a dose-dependent manner nih.gov. General observations regarding the anti-inflammatory activity of sesquiterpenoids from Curcumae Rhizoma suggest that guaiane-type and eudesmane-type sesquiterpenoids are particularly effective, implying certain structural preferences for this activity nih.gov.
In the context of anticancer activity , this compound demonstrates antiproliferative effects. It decreases the viability and proliferation of human uterine leiomyosarcoma (uLMS) cells in a concentration and time-dependent manner nih.gov. Its mechanism involves inducing apoptosis and autophagic cell death, and notably, downregulating indoleamine-2,3-dioxygenase-1 (IDO1) nih.gov. Furthermore, this compound has been shown to inhibit the proliferation of breast cancer cells in xenograft nude mice in a dose-dependent manner nih.gov.
Regarding its anti-thrombotic effects , this compound has been identified as one of the most potent anti-thrombotic compounds among the sesquiterpenoids found in Curcumae Rhizoma nih.gov. It inhibits thrombin-induced platelet aggregation by modulating the AMP-activated protein kinase-vinculin/talin-integrin αIIbβ3 signaling pathway nih.gov.
General structural features that enhance the antibacterial and antifungal activities of terpenes, a broader class of compounds to which this compound belongs, include aromaticity, planarity, and the presence of hydroxyl, ketone, aldehyde, or carboxylic acid groups mdpi.com. The inclusion of peroxide and/or epoxide groups is also considered beneficial for these properties mdpi.com.
Influence of Stereochemistry on Pharmacological Efficacy
The sesquiterpenoid class, including this compound, is characterized by multiple chiral carbons, which give rise to various stereoisomers, diastereoisomers, and enantiomers nih.gov. Stereochemistry plays a critical role in pharmacology, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles due to their specific interactions with chiral biological targets such as enzymes and receptors ntu.edu.sglibretexts.orgnih.govijirset.comsolubilityofthings.com.
For instance, studies on sesquiterpenoids from Curcumae Rhizoma have shown that while enantiomers like (+)-phaeocauline A and (−)-phaeocauline A may exhibit similar anti-platelet aggregation activity, their C-4 epimers can demonstrate different effects nih.gov. This highlights that even subtle changes in stereochemical configuration can significantly alter biological outcomes.
Microbial biotransformation has emerged as a valuable tool for exploring the stereochemical landscape of this compound derivatives. For example, Aspergillus niger has been shown to induce stereoselective hydroxylation of this compound enantiomers, leading to the formation of corresponding mirror-image hydroxylated Curdiones researchgate.net. This process, along with acid-mediated intramolecular "ene" rearrangements, can yield a library of new sesquiterpenoids, including mirror-image curcumalactones researchgate.net. Such transformations underscore how stereochemical modifications can lead to novel compounds with potentially diverse biological activities, offering new avenues for drug discovery researchgate.net.
Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools in understanding and predicting the biological activities of this compound and its analogs. QSAR analysis establishes mathematical relationships between chemical structures and their biological activities, enabling the prediction of activity for new compounds mdpi-res.comscispace.comresearchgate.net.
For instance, QSAR analysis has been employed to predict the antibacterial activity of compounds found in Curcuma aeruginosa Roxb., including this compound researchgate.netresearchgate.net. These studies help in identifying key molecular descriptors that correlate with specific biological effects.
Molecular docking, a computational technique, is frequently used to investigate the binding interactions between small molecules like this compound and target proteins. Docking studies have shown that this compound possesses a strong and stable affinity for the CD95 protein, with a lower docking score compared to the native ligand researchgate.net. The binding site involves similar amino acid residues, such as phenylalanine, valine, serine, tryptophan, and tyrosine, suggesting a specific mode of interaction researchgate.net.
These computational approaches provide insights into the molecular mechanisms of action and guide the design of new compounds by identifying critical structural requirements for target binding and activity ijirset.comekb.egnih.govsciety.orgplos.orgnih.gov.
Rational Design Principles for Novel this compound Derivatives
Rational design principles for novel this compound derivatives are based on the insights gained from SAR and computational studies, aiming to synthesize compounds with improved potency, selectivity, and pharmacokinetic profiles sciety.orgnih.govmdpi.comresearchgate.netexlibrisgroup.comnih.gov.
One effective strategy involves structural modifications of the this compound scaffold. This can include introducing or altering functional groups, or modifying the carbon skeleton to enhance specific biological activities. For example, the presence and positioning of various substituents (e.g., methyl, hydroxyl, carbonyl groups) have been shown to influence the activity of related compounds mdpi.commdpi.com.
Microbial biotransformation represents a powerful approach for generating novel this compound derivatives. As demonstrated with Aspergillus niger, this method allows for regio- and stereoselective hydroxylation of this compound, leading to new compounds like hydroxylated Curdiones and curcumalactones researchgate.netresearchgate.net. Epoxidation and subsequent ring-opening reactions have also been utilized to modify molecular skeletons, yielding diverse sesquiterpene-like compounds researchgate.net. These biologically derived modifications can introduce structural complexity and diversity that might be challenging to achieve through conventional chemical synthesis.
The ultimate goal of rational design is to develop new this compound derivatives that can serve as promising lead compounds for drug discovery, offering enhanced therapeutic benefits with increased efficacy researchgate.nettubitak.gov.tr.
Preclinical Research Methodologies and Experimental Models
In Vitro Cellular Systems for Mechanistic Elucidation
In vitro studies are fundamental to dissecting the molecular mechanisms through which curdione exerts its biological effects at the cellular level. Researchers utilize various established cell lines to model specific diseases and investigate cellular processes like proliferation, apoptosis, and metabolic activity.
One area of investigation involves this compound's influence on drug metabolism pathways. The human colon adenocarcinoma cell line, Caco-2, when treated with 1α,25-dihydroxyvitamin D3, serves as a model for the small intestine environment and is used to study the activity of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. researchgate.net In these Caco-2 cells, this compound has been shown to inhibit CYP3A4 activity. researchgate.net Mechanistic studies revealed that while this compound did not affect CYP3A4 mRNA expression, it did decrease the protein expression levels of the enzyme. This suggests that this compound's inhibitory role may be due to the acceleration of CYP3A4 protein degradation. researchgate.net
In the context of oncology, this compound's anti-tumor properties have been explored using human uterine leiomyosarcoma (uLMS) cell lines, specifically SK-UT-1 and SK-LMS-1. nih.gov Research in these cellular models demonstrated that this compound can decrease cell viability and inhibit proliferation in a manner dependent on concentration and time. nih.gov Further investigation into the underlying mechanisms revealed that this compound induces cell cycle arrest at the G2/M phase. nih.gov Additionally, it promotes programmed cell death through two distinct pathways: apoptosis and autophagy. The apoptotic effect was found to be mediated through the intrinsic pathway, evidenced by the increased levels of cleaved caspases 3, 6, and 9. nih.gov A key molecular target identified in these uLMS cells is indoleamine-2, 3-dioxygenase-1 (IDO1), which appears to mediate the anti-tumor effects of the compound. nih.gov
Proteomic analysis using nano ESI-LC-MS/MS on human platelets has also been employed to understand this compound's effect on platelet proteins. This research identified that this compound treatment led to the significant downregulation of Talin1 and β1-tubulin. researchgate.net
| Cell Line | Research Focus | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Caco-2 (human colon adenocarcinoma) | Drug Metabolism (CYP3A4 Inhibition) | Decreased CYP3A4 protein expression, suggesting accelerated degradation; no effect on mRNA expression. | researchgate.net |
| SK-UT-1 and SK-LMS-1 (human uterine leiomyosarcoma) | Anti-tumor Effects | Inhibited proliferation; induced G2/M cell cycle arrest, apoptosis (via intrinsic pathway), and autophagy; mediated by targeting IDO1. | nih.gov |
| Human Platelets | Platelet Protein Expression | Downregulated the expression of Talin1 and β1-tubulin proteins. | researchgate.net |
In Vivo Animal Models for Efficacy and Pathway Validation
To validate the therapeutic efficacy and physiological relevance of in vitro findings, researchers utilize in vivo animal models. These models are crucial for understanding the compound's behavior in a complex, whole-organism system and for confirming its potential against specific diseases.
In oncology research, the anti-tumor effects of this compound observed in cell cultures have been tested in mouse xenograft models. nih.gov Specifically, human uterine leiomyosarcoma SK-UT-1 cells were subcutaneously injected into mice to establish tumors. Subsequent intraperitoneal administration of this compound resulted in a significant reduction in both tumor volume and weight compared to untreated controls. nih.gov Importantly, these anti-tumor effects were achieved with minimal systemic toxicity, as indicated by stable body weights and no observable histopathological damage to the liver and kidney tissues of the treated mice. nih.gov Immunohistochemical analysis of the tumor tissues from these models confirmed the in vitro mechanistic findings, showing downregulation of IDO1 and the proliferation marker Ki-67, alongside upregulation of markers for apoptosis (cleaved caspase-3) and autophagy (Beclin1, LC3). nih.gov
Pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion of a compound, have been conducted in both mice and rats. akjournals.comnih.gov In ICR mice, the pharmacokinetic profile of this compound was analyzed after both intravenous and oral administration, revealing a relatively short half-life and a bioavailability of 6.5%. akjournals.com Similar studies in Sprague-Dawley rats have also been performed to characterize its pharmacokinetic properties. nih.gov These studies typically use advanced analytical techniques like UPLC-MS/MS to accurately measure this compound concentrations in blood samples. akjournals.com
| Animal Model | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Mouse Xenograft Model (SK-UT-1 cells) | Anti-tumor Efficacy (Uterine Leiomyosarcoma) | Significantly reduced tumor weight and volume; confirmed downregulation of IDO1 and upregulation of apoptosis/autophagy markers in tumor tissue. | nih.gov |
| ICR Mice | Pharmacokinetics | Determined pharmacokinetic parameters, including a bioavailability of 6.5% after oral administration. | akjournals.com |
| Sprague-Dawley Rats | Pharmacokinetics | Characterized the pharmacokinetic profile of this compound. | nih.gov |
Advanced Omics Technologies (e.g., RNA-seq) in this compound Research
Advanced omics technologies provide a high-throughput, comprehensive view of the molecular changes induced by this compound. These approaches, including transcriptomics and proteomics, are powerful tools for discovering novel mechanisms and biomarkers.
Transcriptomics, particularly RNA sequencing (RNA-seq), has been applied to investigate the molecular effects of this compound. For instance, research on colorectal cancer (CRC) has utilized techniques like methylated RNA immunoprecipitation sequencing (MeRIP-seq) combined with mRNA sequencing. researchgate.net This multiomics approach suggested that this compound may induce ferroptosis, a form of iron-dependent cell death, in CRC cells through a mechanism involving N6-methyladenosine (m6A) RNA methylation. researchgate.net
Proteomics has also been a key methodology. As mentioned, nano ESI-LC-MS/MS was used to perform a comparative proteomic analysis of human platelets treated with this compound versus a control. This unbiased approach allowed for the identification of 22 differentially expressed proteins, with Talin1 and β1-tubulin being significantly downregulated by this compound, pointing toward its potential anti-platelet aggregation mechanisms. researchgate.net
Bioinformatics and Network Pharmacology Approaches for Target Discovery and Validation
Bioinformatics and network pharmacology are increasingly used to analyze complex biological data and predict the interactions between drugs, targets, and diseases. These computational approaches help to build a holistic understanding of a compound's mechanism of action.
In this compound research, bioinformatics tools have been used to analyze proteomics data. For example, the differentially expressed proteins identified in platelets were analyzed using Ingenuity Pathway Analysis (IPA) software. This analysis revealed that the downregulated proteins, Talin1 and β1-tubulin, are likely involved in the integrin signaling pathway, providing a testable hypothesis for this compound's anti-platelet activity. researchgate.net
Network pharmacology provides a broader, systems-level perspective. While specific, large-scale network pharmacology studies focused solely on this compound are emerging, the approach is widely applied to the plant family from which it is derived, Curcuma. e-century.us This methodology integrates information on chemical compounds, their predicted protein targets, and associated disease pathways to construct complex interaction networks. e-century.usmedwinpublishers.com Such analyses can predict the multiple targets and pathways a compound like this compound might modulate, reflecting a multi-target, multi-pathway mechanism of action that is common for natural products. e-century.us This approach serves as a powerful tool for generating new hypotheses and guiding future experimental validation of this compound's therapeutic targets. medwinpublishers.comresearchgate.net
Future Research Directions and Translational Perspectives
Exploration of Novel Molecular Targets and Signaling Pathways
Current research indicates that curdione exerts its effects through modulation of various signaling pathways, including the mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinases (PI3K)/Akt pathways. nih.govtandfonline.com It has been shown to inhibit the phosphorylation of PI3K and Akt, consequently downregulating the PI3K/Akt/mTOR/HIF-1α pathway in renal carcinoma cells, which disrupts tumor energy metabolism. biomedres.us Furthermore, this compound can trigger reactive oxygen species (ROS)-mediated intrinsic apoptosis. nih.govtandfonline.comresearchgate.net
Future investigations should aim to:
Identify additional direct molecular targets: While pathway involvement is evident, pinpointing specific protein or enzyme targets that directly interact with this compound would provide a more precise understanding of its mechanism of action. This could involve proteomic and metabolomic studies.
Elucidate upstream and downstream regulatory networks: A comprehensive mapping of the signaling cascades influenced by this compound, beyond the currently identified MAPKs and PI3K/Akt, will reveal the full extent of its cellular impact. For instance, in colorectal cancer, this compound induces ferroptosis mediated by m6A methylation via METTL14 and YTHDF2, indicating a role in epigenetic regulation of cell death. nih.gov
Investigate its role in immune modulation: this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory ones, partly by regulating the NF-κB signaling pathway. frontiersin.orgnih.gov Further research could explore its impact on specific immune cell populations and their functions, potentially uncovering novel immunomodulatory applications.
Explore stereoisomer-specific activities: Given that this compound has different stereoisomers (e.g., (+)-Curdione, (3S,6E,10S)-Curdione), future studies could investigate if specific stereoisomers exhibit enhanced or distinct biological activities or target different pathways. nih.govnih.govwikipedia.org
Development of Advanced Delivery Systems for this compound
Despite its promising biological activities, the clinical application of natural compounds like this compound can be limited by factors such as low solubility and bioavailability. mdpi.comresearchgate.net This necessitates the development of advanced delivery systems.
Future research in this area should focus on:
Nanoparticle-based delivery: Encapsulation of this compound in nanoparticles (e.g., solid lipid nanoparticles, liposomes, polymeric nanoparticles) could enhance its solubility, improve its bioavailability, prolong its circulation time, and enable targeted delivery to specific tissues or cells. mdpi.com
Co-crystal and complex formulations: Exploring co-crystals or other complex formulations could improve the physicochemical properties of this compound, such as solubility and stability, leading to better absorption and efficacy. mdpi.com
Prodrug strategies: Designing prodrugs of this compound that are activated at the target site could improve its specificity and reduce potential off-target effects.
Localized delivery systems: For certain applications, such as in cancer therapy, localized delivery systems (e.g., microspheres, gels, or implants) could provide sustained release and higher concentrations of this compound at the disease site, minimizing systemic exposure. nih.govmdpi.com
Investigation of Combination Therapies and Synergistic Interactions with Conventional Agents
This compound has shown synergistic effects when combined with conventional therapeutic agents, particularly in cancer treatment. For instance, in triple-negative breast cancer (TNBC) cells, combined treatment of this compound and docetaxel (B913) synergistically enhanced anticancer effects by triggering ROS-induced intrinsic apoptosis via the MAPKs and PI3K/Akt signaling pathways. nih.govtandfonline.comresearchgate.net Similarly, the combination of this compound and solanine demonstrated better antitumor efficacy in renal carcinoma xenograft models. biomedres.us
Future research should explore:
Synergistic mechanisms: Detailed studies are needed to fully elucidate the molecular mechanisms underlying the synergistic interactions of this compound with other drugs. This includes understanding how this compound modulates drug resistance pathways or enhances the sensitivity of cancer cells to chemotherapeutic agents.
Optimal combination ratios and sequences: Determining the most effective ratios and administration sequences of this compound with conventional drugs is crucial for maximizing therapeutic outcomes and minimizing toxicity.
Combination with other natural compounds: Investigating combinations of this compound with other bioactive compounds from Curcuma species (e.g., curcumin, germacrone, furanodiene) or other medicinal plants could uncover novel synergistic effects and broader therapeutic applications. frontiersin.orgscispace.comresearchgate.net
Translational studies: Moving from in vitro and in vivo preclinical studies to clinical trials is essential to validate the efficacy and safety of this compound-based combination therapies in human patients.
Broadening the Spectrum of Therapeutic Applications for this compound
Beyond its established anticancer and anti-inflammatory activities, this compound's diverse pharmacological profile suggests potential in other therapeutic areas. thegoodscentscompany.comnih.gov
Future research could focus on:
Neuroprotection: Exploring this compound's potential in neurodegenerative diseases, given its antioxidant and anti-inflammatory properties, which are relevant to neuroinflammation and oxidative stress in these conditions.
Cardiovascular health: Investigating its effects on cardiovascular parameters, potentially building on its reported anti-platelet aggregation and antithrombotic activities. chemfaces.com
Metabolic disorders: Assessing its role in metabolic diseases such as diabetes and obesity, considering the interplay between inflammation, oxidative stress, and metabolic dysfunction.
Antimicrobial and antiviral activities: Further exploring its potential as an antimicrobial or antiviral agent, as some natural compounds from Curcuma species exhibit such properties. nih.gov
Autoimmune diseases: Given its anti-inflammatory and immunomodulatory effects, this compound could be investigated for its therapeutic potential in various autoimmune conditions.
Q & A
Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies targeting chronic diseases?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental reporting. Implement humane endpoints (e.g., tumor size limits) and randomize animals to treatment groups. Use power analysis to minimize animal numbers. Document protocols in institutional pre-registration systems (e.g., OSF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
